6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzimidazole moiety linked to a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach starts with the preparation of the benzimidazole derivative. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in DMSO to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate can then be further reacted with appropriate reagents to form the final triazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazine core or the benzimidazole ring.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or DMSO, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or triazine rings.
Scientific Research Applications
6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The triazine core may also interact with biological molecules, contributing to the compound’s overall effect. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: A precursor in the synthesis of the target compound.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone: Another benzimidazole derivative with antimicrobial activity.
Uniqueness
6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to its combination of a benzimidazole moiety with a triazine core, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C24H21N7O2S |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
6-(1H-benzimidazol-2-ylsulfanyl)-2-N,4-N-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H21N7O2S/c1-32-17-11-7-15(8-12-17)25-21-29-22(26-16-9-13-18(33-2)14-10-16)31-24(30-21)34-23-27-19-5-3-4-6-20(19)28-23/h3-14H,1-2H3,(H,27,28)(H2,25,26,29,30,31) |
InChI Key |
HCFRHZLUCSABFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4N3)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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